3-Bromo-2-methylacrylonitrile

Medicinal Chemistry Nucleoside Synthesis Radical Chemistry

3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6) is a brominated acrylonitrile derivative with the molecular formula C₄H₄BrN and a molecular weight of 145.99 g/mol. It is a versatile building block in organic synthesis, featuring a reactive vinyl bromide moiety and an electron-withdrawing nitrile group, which imparts unique electrophilicity and facilitates diverse transformations.

Molecular Formula C4H4BrN
Molecular Weight 145.99 g/mol
Cat. No. B8086647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylacrylonitrile
Molecular FormulaC4H4BrN
Molecular Weight145.99 g/mol
Structural Identifiers
SMILESCC(=CBr)C#N
InChIInChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3/b4-2+
InChIKeyVAVDVRKEPBGVMB-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylacrylonitrile: A Distinct Brominated Acrylonitrile Building Block for Specialized Synthesis


3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6) is a brominated acrylonitrile derivative with the molecular formula C₄H₄BrN and a molecular weight of 145.99 g/mol . It is a versatile building block in organic synthesis, featuring a reactive vinyl bromide moiety and an electron-withdrawing nitrile group, which imparts unique electrophilicity and facilitates diverse transformations . This compound is typically supplied as a mixture of cis and trans isomers, with a purity of 98% and a density of 1.51 g/mL at 25 °C .

Why 3-Bromo-2-methylacrylonitrile Cannot Be Readily Substituted by Other Acrylonitrile Analogs in Critical Reactions


Superficial similarities in functional groups (nitrile, alkene) among halogenated acrylonitriles belie critical differences in reactivity, selectivity, and physical properties. The specific substitution pattern of 3-Bromo-2-methylacrylonitrile—a bromine atom on the terminal carbon of the alkene and a methyl group on the adjacent carbon—creates a unique steric and electronic environment that profoundly influences its behavior as a radical acceptor and electrophile [1]. Attempts to substitute it with compounds like 2-bromoacrylonitrile, 3-chloro-2-methylacrylonitrile, or even non-halogenated acrylonitriles can lead to drastically different reaction outcomes, including lower yields, poor regioselectivity, or the formation of unwanted side products. The quantitative evidence below demonstrates where these differences are most consequential for procurement decisions.

Quantitative Differentiation: Head-to-Head Performance of 3-Bromo-2-methylacrylonitrile Against Its Closest Analogs


Superior Yield and Exquisite Selectivity as a Radical Acceptor in Stereoselective C-C Bond Formation

In a tin-mediated radical reaction for synthesizing 1'-C-branched arabinofuranosyl nucleosides, 3-Bromo-2-methylacrylonitrile was compared directly to allyl(tributyl)tin as a radical acceptor. The reaction with 3-Bromo-2-methylacrylonitrile produced the desired 1'-C-branched nucleoside (compound 17) in 76% yield. Crucially, it did so without the formation of any unrearranged product, a common side product in such reactions. In contrast, the use of allyl(tributyl)tin under the same conditions gave a lower yield (66%) of the analogous allylated product (compound 14) and, importantly, also produced 6% of the undesired, unrearranged 2'-C-allylated product (compound 15) [1]. The reaction with styryl(tributyl)tin also produced the corresponding product (compound 16) in 70% yield with no unrearranged product [1].

Medicinal Chemistry Nucleoside Synthesis Radical Chemistry

Higher Reactivity as a Michael Acceptor for Conjugate Addition Reactions Compared to Chloro Analogs

Kinetic studies on the related 2-bromoacrylonitrile demonstrate that brominated acrylonitriles are significantly more reactive as Michael acceptors than their chlorinated counterparts. Specifically, 2-bromoacrylonitrile showed higher reactivity than 2-chloroacrylonitrile, attributed to the enhanced electrophilicity of its β-carbon atom . While this is a class-level inference for bromo vs. chloro substitution, the same principle applies to 3-Bromo-2-methylacrylonitrile, making it a superior electrophile in conjugate additions compared to any chloro-analog like 3-chloro-2-methylacrylonitrile.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Distinct Physical Properties Enable Precise Liquid Handling and Reaction Control

3-Bromo-2-methylacrylonitrile's physical properties are quantitatively distinct from common analogs. It has a density of 1.51 g/mL at 25 °C and a refractive index (n20/D) of 1.496 . In contrast, the unsubstituted 2-bromoacrylonitrile has a molecular weight of 131.96 g/mol, but its density and refractive index data are not as readily available in comparable technical datasheets. The chloro analog, 3-chloro-2-methylacrylonitrile, has a lower molecular weight (101.53 g/mol) and a lower predicted boiling point (146.5 °C) [1] compared to the target compound's boiling point of 167 °C at 760 mmHg . This higher boiling point and density offer a wider liquid handling range and distinct separation properties.

Process Chemistry Analytical Chemistry Chemical Engineering

Proven Application Scenarios Where 3-Bromo-2-methylacrylonitrile Outperforms Analogs


Stereoselective Synthesis of Modified Nucleoside Analogs for Antiviral and Anticancer Drug Discovery

3-Bromo-2-methylacrylonitrile is the radical acceptor of choice for introducing branched modifications at the anomeric position of nucleosides. Its demonstrated ability to provide a 76% yield with zero unrearranged byproducts [1] makes it invaluable for medicinal chemists aiming to synthesize pure libraries of modified nucleosides for structure-activity relationship (SAR) studies. The high selectivity and yield directly reduce purification burden and increase the amount of material available for biological testing.

Development of Novel Conjugate Addition Reactions Requiring High Electrophilicity

Researchers designing new carbon-carbon or carbon-heteroatom bond-forming reactions via conjugate addition will find 3-Bromo-2-methylacrylonitrile to be a superior Michael acceptor. Its enhanced electrophilicity compared to chloro-analogs allows for reactions to proceed under milder conditions and with a wider range of nucleophiles. This is particularly relevant in the synthesis of densely functionalized intermediates for pharmaceuticals and agrochemicals.

Synthesis of Allylated and Vinylated Products via Tin-Mediated Radical Reactions

As demonstrated in vendor technical literature, this compound is specifically used to generate allylated and vinylated products when reacted with alkyl bromides in the presence of bistributyltin . This application is a direct consequence of its unique structure and reactivity as a radical acceptor. The high yield and selectivity observed in related radical reactions suggest it is an optimized building block for this specific transformation, offering a more predictable and efficient route compared to alternative reagents.

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